2-Bromo-5-(3-chloropropyl)thiophene
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Overview
Description
2-Bromo-5-(3-chloropropyl)thiophene is an organic compound with the molecular formula C₇H₈BrClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-chloropropyl)thiophene typically involves the bromination of 5-(3-chloropropyl)thiophene. One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar bromination protocols, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(3-chloropropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form more complex thiophene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiolate.
Coupling Reactions: Common reagents include palladium catalysts and organoboron or organotin compounds.
Major Products:
Scientific Research Applications
2-Bromo-5-(3-chloropropyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-chloropropyl)thiophene is not well-documented. its reactivity is primarily due to the presence of the bromine and chlorine atoms, which can participate in various substitution and coupling reactions. These reactions often involve the formation of reactive intermediates, such as radicals or anions, which then undergo further transformations .
Comparison with Similar Compounds
2-Bromothiophene: Lacks the chloropropyl group, making it less versatile in certain synthetic applications.
5-Bromo-2-chlorothiophene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 2-Bromo-5-(3-chloropropyl)thiophene is unique due to the presence of both bromine and chloropropyl groups, which provide multiple sites for chemical modification.
Properties
Molecular Formula |
C7H8BrClS |
---|---|
Molecular Weight |
239.56 g/mol |
IUPAC Name |
2-bromo-5-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8BrClS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5H2 |
InChI Key |
IDRUBFKOSWPSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCCCl |
Origin of Product |
United States |
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